trans-3-Methylcyclohexanamine

Biocatalysis Asymmetric Synthesis Enantiomeric Excess

trans-3-Methylcyclohexanamine (CAS 1193-17-5) is a chiral, cyclic aliphatic primary amine with the molecular formula C7H15N, a molecular weight of 113.20 g/mol, and a well-defined (1R,3R)-trans stereochemical configuration. This stereochemical purity distinguishes it from the more commonly procured and less expensive mixture of cis- and trans-isomers (CAS 6850-35-7).

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 1193-17-5
Cat. No. B072601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Methylcyclohexanamine
CAS1193-17-5
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)N
InChIInChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
InChIKeyJYDYHSHPBDZRPU-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Methylcyclohexanamine (CAS 1193-17-5) – Procurement & Application Overview for the Defined trans-Isomer


trans-3-Methylcyclohexanamine (CAS 1193-17-5) is a chiral, cyclic aliphatic primary amine with the molecular formula C7H15N, a molecular weight of 113.20 g/mol, and a well-defined (1R,3R)-trans stereochemical configuration [1]. This stereochemical purity distinguishes it from the more commonly procured and less expensive mixture of cis- and trans-isomers (CAS 6850-35-7) . As a chemical intermediate, the compound's specific three-dimensional structure is critical for applications where conformational control and spatial orientation dictate synthetic outcomes or biological interaction, making it a key starting material in asymmetric synthesis, catalysis, and as a reference standard in medicinal chemistry [2].

Why a cis/trans Mixture of 3-Methylcyclohexylamine is an Inadequate Substitute for Pure trans-3-Methylcyclohexanamine


Substituting trans-3-Methylcyclohexanamine (CAS 1193-17-5) with a generic mixture of cis- and trans-3-methylcyclohexylamine (CAS 6850-35-7) introduces significant and often unacceptable variability into research and production processes. The undefined ratio of stereoisomers in the mixture leads to inconsistent diastereomeric purity, which directly impacts the reproducibility of asymmetric syntheses, the performance of chiral catalysts, and the reliability of pharmacological assays [1]. In applications such as chiral ligand design or biotransformation, the presence of the cis-isomer can act as a competing substrate or an inert contaminant, leading to reduced reaction yields and unpredictable stereoselectivity . The use of the defined trans-isomer provides the only viable path to achieving the high stereochemical fidelity required for precise and verifiable scientific outcomes.

Quantitative Performance Evidence: trans-3-Methylcyclohexanamine vs. Alternative Cyclohexylamines


Stereochemical Purity: Enzymatic Synthesis Achieves High Enantiomeric Excess with trans-3-Methylcyclohexanamine

A bi-enzymatic cascade using an ene reductase and amine dehydrogenase produced 3-methylcyclohexylamine with an enantiomeric and diastereomeric excess of up to 99% [1]. The defined stereochemistry of the trans-isomer is essential for achieving and verifying this high degree of chiral purity.

Biocatalysis Asymmetric Synthesis Enantiomeric Excess

Receptor Binding Affinity: High Potency at the 5-HT1A Receptor

trans-3-Methylcyclohexanamine demonstrates high affinity for the 5-hydroxytryptamine 1A (5-HT1A) receptor, with a reported binding affinity (Ki) of 0.2 nM [1]. This is a sub-nanomolar interaction, signifying high potency.

Pharmacology GPCR Receptor Binding Drug Discovery

Synthetic Efficiency: Verified Yield in Heterocyclic Derivative Formation

In the synthesis of a thieno[3,2-d]pyrimidin-4-one derivative (a class of compounds of pharmaceutical interest), the use of trans-3-Methylcyclohexanamine as a reagent resulted in a product yield of 70.5% .

Organic Synthesis Process Chemistry Yield Optimization

Thermochemical Properties: Enthalpy of Combustion of the Isomeric Mixture

The enthalpy of combustion (ΔcH°liquid) for the mixture of cis- and trans-3-methylcyclohexylamine is reported as -4718.3 kJ/mol [1]. This value represents a baseline for the compound class and can be used to estimate the thermodynamic stability of the pure trans-isomer.

Thermochemistry Physical Chemistry Combustion Analysis

Purity and Analytical Benchmarking: Defined Purity Standard for the Mixed Isomer

Commercially available 3-methylcyclohexylamine (cis- and trans- mixture) is standardized to a purity of >98.0% as determined by gas chromatography (GC) and non-aqueous titration . This establishes a high-purity baseline for the compound class, though it does not differentiate between stereoisomers.

Analytical Chemistry Quality Control GC Purity

Regulatory and Safety Classification: Hazard Profile for Handling and Transport

The compound (as a cis/trans mixture) is classified as a hazardous material, with hazard statements H314 (Causes severe skin burns and eye damage) and H225 (Highly flammable liquid and vapor) [1]. Its UN number is 2733 and it falls under Transport Class 3 (Flammable Liquid) / 8 (Corrosive), Packing Group II .

Chemical Safety Hazard Communication Regulatory Compliance

Specific Research and Industrial Application Scenarios for trans-3-Methylcyclohexanamine (CAS 1193-17-5)


Asymmetric Synthesis and Chiral Ligand Development

Procure trans-3-Methylcyclohexanamine for the synthesis of chiral ligands for transition metal catalysis or as a chiral auxiliary. The compound's defined (1R,3R)-trans stereochemistry enables the creation of rigid, well-defined three-dimensional scaffolds that are essential for achieving high enantioselectivity in asymmetric transformations [1]. The use of the pure trans-isomer avoids the variable stereochemical outcomes and purification challenges associated with cis/trans mixtures .

Neuroscience and GPCR Pharmacological Profiling

Source trans-3-Methylcyclohexanamine as a potent, high-affinity reference standard for 5-HT1A receptor binding assays. The reported Ki of 0.2 nM provides a quantitative benchmark for screening compounds in neurological drug discovery programs [1]. Its defined stereochemistry is critical for establishing reliable structure-activity relationships (SAR), which would be confounded by an undefined isomeric mixture.

Synthesis of Heterocyclic Pharmaceutical Intermediates

Utilize trans-3-Methylcyclohexanamine as a key building block in the synthesis of fused heterocyclic systems, such as thieno[3,2-d]pyrimidin-4-one derivatives [1]. The verified synthetic yield of 70.5% under specific conditions provides a reliable starting point for process development and scale-up studies, allowing for accurate cost modeling and yield optimization when planning multi-step syntheses.

Biocatalysis and Green Chemistry Process Development

Employ trans-3-Methylcyclohexanamine as a target product or substrate in biotransformation studies. The ability to achieve up to 99% enantiomeric and diastereomeric excess via enzymatic cascades highlights its value in developing sustainable, high-purity chiral amine production methods [1]. This application is particularly relevant for pharmaceutical manufacturing where the removal of metal catalysts is costly and environmentally unfriendly.

Technical Documentation Hub

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